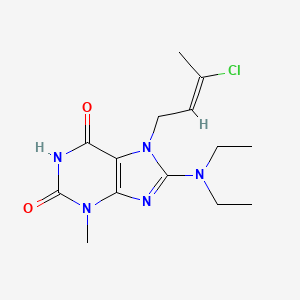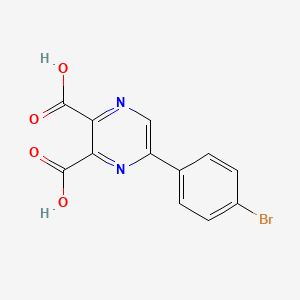
5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of New Compounds
5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid can be used as a starting compound for the synthesis of new compounds . This makes it a valuable tool in the field of organic chemistry, where it can be used to create a wide variety of substances with different properties.
Biological Activities
A derivative of pyrazoline, which includes a 4-bromophenyl group, has been synthesized and studied for its biological activities . This suggests that 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid could potentially be used in the development of new drugs or treatments.
Antifungal and Antioxidant Activities
New magnesium (II) complexes that include 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid have shown promising antifungal and antioxidant activities . This indicates potential applications in the treatment of fungal infections and in the prevention of oxidative stress-related diseases.
Antimycobacterial Activities
Compounds prepared using pyrazine-2,3-dicarboxylic acid have been studied for their antimycobacterial activities . This suggests that 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid could be used in the development of treatments for mycobacterial infections, such as tuberculosis.
Neurological Research
The study of acetylcholinesterase (AchE) activity is important in neurological research . Compounds related to 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid have been used in studies of AchE, suggesting potential applications in the study of nerve transmission and related disorders .
Oxidative Stress Research
Compounds related to 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid have been used in studies of oxidative stress . This suggests potential applications in the study of diseases related to oxidative damage, such as cancer and neurodegenerative disorders .
Propiedades
IUPAC Name |
5-(4-bromophenyl)pyrazine-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADTGRTGSIELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)


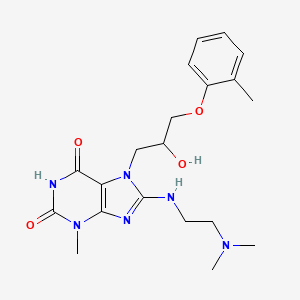
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2665633.png)


![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)
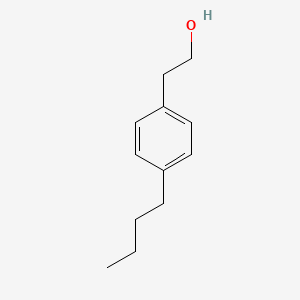
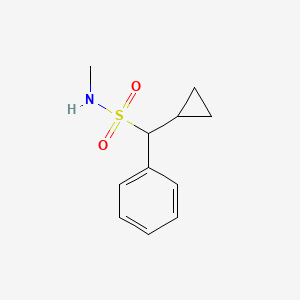

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
